molecular formula C16H12N2O6S B12273796 3-((1,5-Dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonic acid CAS No. 25747-07-3

3-((1,5-Dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonic acid

Cat. No.: B12273796
CAS No.: 25747-07-3
M. Wt: 360.3 g/mol
InChI Key: HETKNRGJVSOOEF-UHFFFAOYSA-N
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Description

3-((1,5-Dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonic acid is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industries, including textiles, leather, and paper. This compound is also utilized as an analytical reagent in chemical laboratories for the detection and analysis of metal ions and organic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,5-Dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonic acid involves a multi-step reaction process. One common method includes the azo coupling reaction between 1,5-dihydroxynaphthalene and diazotized 4-aminobenzenesulphonic acid. The reaction typically occurs in an acidic medium to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

3-((1,5-Dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((1,5-Dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group and hydroxyl groups play a crucial role in binding to metal ions, making it an effective analytical reagent. The sulfonic acid group enhances its solubility in water, facilitating its use in various aqueous applications .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-((1,5-dihydroxy-2-naphthyl)azo)-4-hydroxy-5-nitrobenzenesulphonate
  • Sodium 5-chloro-3-((1,5-dihydroxy-2-naphthyl)azo)-2-hydroxybenzenesulphonate

Uniqueness

3-((1,5-Dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonic acid is unique due to its specific combination of functional groups, which provide distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in dyeing and analytical applications .

Properties

IUPAC Name

3-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S/c19-14-3-1-2-11-10(14)5-6-12(16(11)21)17-18-13-8-9(25(22,23)24)4-7-15(13)20/h1-8,19-21H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETKNRGJVSOOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)C(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948619, DTXSID80862820
Record name 3-[2-(1,5-Dioxo-1,5-dihydronaphthalen-2-yl)hydrazinyl]-4-hydroxybenzene-1-sulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1,5-Dihydroxynaphthalen-2-yl)diazenyl]-4-hydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25747-07-3, 2052-25-7
Record name 3-[2-(1,5-Dihydroxy-2-naphthalenyl)diazenyl]-4-hydroxybenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25747-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((1,5-Dihydroxy-2-naphthyl)azo)-4-hydroxybenzenesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-[2-(1,5-dihydroxy-2-naphthalenyl)diazenyl]-4-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-[2-(1,5-Dioxo-1,5-dihydronaphthalen-2-yl)hydrazinyl]-4-hydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulphonate
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Record name 3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxybenzenesulphonic acid
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